![molecular formula C6H3ClN2S B1486693 2-Chlorothieno[3,2-d]pyrimidine CAS No. 1119280-68-0](/img/structure/B1486693.png)
2-Chlorothieno[3,2-d]pyrimidine
Overview
Description
2-Chlorothieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It is a structural analog of purines and is widely represented in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound derivatives has been reported in various studies . For instance, a series of new pyrido[2,3-d]pyrimidine derivatives were designed and synthesized using 2-chloronicotinic acid as the starting material .Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The compound has a molecular weight of 170.62 Da and a monoisotopic mass of 169.970551 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 43.6±0.3 cm3, and a polar surface area of 54 Å2 . It also has a molar volume of 111.4±3.0 cm3 .Scientific Research Applications
Anticancer Agent Design
2-Chlorothieno[3,2-d]pyrimidine derivatives have been explored as potential anticancer agents. For instance, thieno[3,2-d]pyrimidine derivatives containing a piperazine unit were synthesized as putative anti-cancer agents, inspired by the structure of protein tyrosine kinase inhibitors. These compounds were designed based on the substitution of 4-chlorothieno[3,2-d]pyrimidine with piperazine derivatives, indicating their potential in cancer treatment strategies (Min, 2012).
Antifungal Activity
Another application of this compound derivatives is in antifungal activities. The synthesis of various 4-chlorothieno[2,3-d]pyrimidine derivatives and their evaluation against different fungi, including Piricularia oryzae, revealed their preventive effects on Rice blast, Sheath blight, and Cucumber powdery mildew. This suggests their potential as effective antifungal agents in agricultural settings (Konno et al., 1989).
Synthesis Methods
There is significant research focusing on the synthesis methods of this compound. A novel synthetic strategy for 4-chlorothieno[3,2-d]pyrimidine has been described, which avoids the use of excess toxic reagents and simplifies aftertreatment, making it safer and more environmentally friendly (Dejiao, 2011).
Antimicrobial Activity
Furthermore, some novel 2,4-diamino-6-(arylaminomethyl)thieno[2,3-d]pyrimidines, developed as potential lipophilic antifolates, have shown promising antimicrobial activities. These compounds were synthesized through a series of reactions, starting from ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-carboxylate (Dailide & Tumkevičius, 2022).
Antitumor Activity
In addition to the aforementioned anticancer potential, specific halogenated thieno[3,2-d]pyrimidine compounds have shown antiproliferative activity against various cancer cell lines, including leukemia L1210. The chlorine atom at the C4-position was identified as critical for this biological activity (Temburnikar et al., 2014).
Safety and Hazards
Future Directions
Thienopyrimidine derivatives, including 2-Chlorothieno[3,2-d]pyrimidine, hold a unique place in medicinal chemistry. They are important in the development of new drugs due to their structural similarity to purines . Future research directions include the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
Biochemical Analysis
Biochemical Properties
2-Chlorothieno[3,2-d]pyrimidine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including kinases and phosphatases, which are essential for regulating cellular signaling pathways. The nature of these interactions often involves the inhibition or activation of enzyme activity, thereby influencing downstream biochemical processes .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of key signaling molecules such as MAP kinases, leading to alterations in gene expression patterns and metabolic flux . Additionally, this compound has been shown to affect cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their function. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound-enzyme complex . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but its activity may decrease over extended periods due to gradual degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and primarily modulate specific biochemical pathways . At higher doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, where a certain dosage level is required to elicit significant biochemical and cellular responses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target cells and tissues . The distribution pattern of this compound can influence its overall efficacy and toxicity, making it an important factor to consider in biochemical studies .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and the subsequent modulation of cellular processes .
Properties
IUPAC Name |
2-chlorothieno[3,2-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-8-3-5-4(9-6)1-2-10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKRVOGZPQVCVPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CN=C(N=C21)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670662 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119280-68-0 | |
| Record name | 2-Chlorothieno[3,2-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


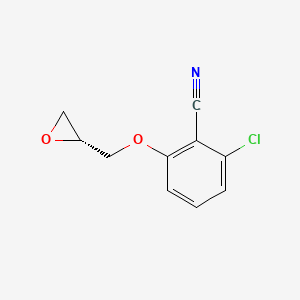
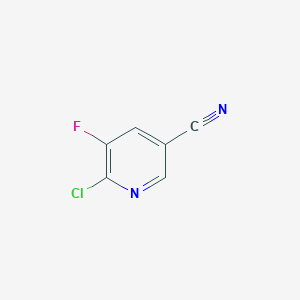
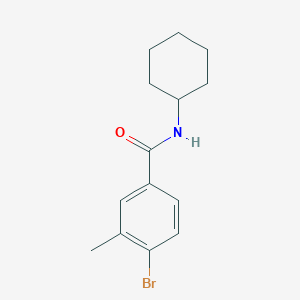
![4-(1,3-dioxotetrahydro-1H-pyrrolo[1,2-c]imidazol-2(3H)-yl)benzoic acid](/img/structure/B1486614.png)
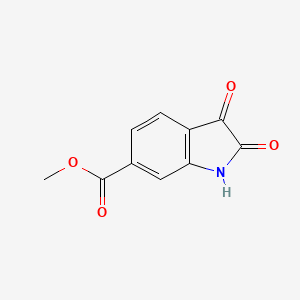
![N-[2-(4-fluorophenyl)ethyl]oxan-4-amine](/img/structure/B1486617.png)
![N-[2-(4-methoxyphenyl)ethyl]oxan-4-amine](/img/structure/B1486618.png)
![3-[(2-Aminoethyl)sulfanyl]-1-ethylpyrrolidine-2,5-dione](/img/structure/B1486619.png)
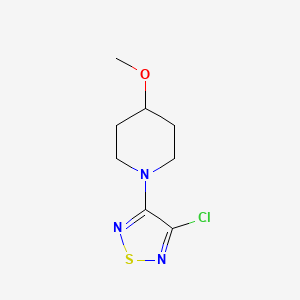
![N-[(2,4-dichlorophenyl)methyl]oxan-4-amine](/img/structure/B1486628.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]oxan-4-amine](/img/structure/B1486630.png)
amine](/img/structure/B1486631.png)

